molecular formula C19H28N6 B6435132 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549038-38-0

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No. B6435132
CAS RN: 2549038-38-0
M. Wt: 340.5 g/mol
InChI Key: KJKIEEOBGWEFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine (TBEPMP) is an organic compound belonging to the class of pyrimidines. It is a heterocyclic compound composed of a four-membered ring of carbon and nitrogen atoms, with a butyl group attached to the fourth carbon atom and a piperazinyl group attached to the second nitrogen atom. TBEPMP is a versatile compound with potential applications in both scientific research and industrial processes.

Scientific Research Applications

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has potential applications in scientific research, particularly in drug discovery, pharmacology, and biochemistry. It has been used in the synthesis of various biologically active compounds, such as pyrimidine analogs, which have been investigated for their potential use as therapeutic agents. 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has also been used in the synthesis of compounds with potential anti-inflammatory, antifungal, and antibiotic activities.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is not yet fully understood. However, it is believed to act as a proton donor, which can facilitate the transfer of hydrogen atoms and electron pairs between molecules. This process is known as proton transfer and is essential for the synthesis of biologically active compounds. Additionally, 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has been found to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids.
Biochemical and Physiological Effects
4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA and RNA synthesis, as well as enzymes involved in the biosynthesis of proteins and lipids. Additionally, 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has been found to have anti-inflammatory, antifungal, and antibiotic activities. It has also been found to have a cytotoxic effect on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine in laboratory experiments has several advantages. It is a versatile compound that can be used in a wide range of applications, including drug discovery, pharmacology, and biochemistry. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on biological systems. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, its effects on biological systems are not yet fully understood, making it difficult to predict its effects in certain situations.

Future Directions

The potential applications of 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine are vast and there are many possible future directions for research. One possible direction is to further investigate its biochemical and physiological effects, particularly its effects on cancer cell lines. Additionally, further research could be conducted on its potential use in drug discovery and pharmacology. Additionally, further research could be conducted on its potential use as an inhibitor of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids. Finally, further research could be conducted on its potential use in industrial processes, such as the synthesis of biologically active compounds.

Synthesis Methods

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can be synthesized from the reaction of 5-ethylpyrimidine-2-carboxylic acid and tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate in the presence of a base and a catalyst. The reaction is conducted in a solvent such as acetonitrile, at temperatures ranging from -30°C to 65°C. The reaction is typically complete within 24 hours.

properties

IUPAC Name

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6/c1-6-15-12-20-18(21-13-15)25-9-7-24(8-10-25)17-11-16(19(3,4)5)22-14(2)23-17/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIEEOBGWEFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

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